REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]2[N:9]=[CH:10][C:11]([CH:12]([CH3:14])[CH3:13])=[C:4]2[N:3]=1.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCO>[CH2:15]([NH:22][C:6]1[N:5]2[N:9]=[CH:10][C:11]([CH:12]([CH3:14])[CH3:13])=[C:4]2[N:3]=[C:2]([Cl:1])[CH:7]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
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Name
|
|
Quantity
|
500 mg
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Type
|
reactant
|
Smiles
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ClC1=NC=2N(C(=C1)Cl)N=CC2C(C)C
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Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The remaining residue was purified by flash chromatography on silica (methanol/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=CC(=NC=2N1N=CC2C(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |